

A Head-to-Head Comparison of Sulfo-Cy3.5 Maleimide for Bioconjugation

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Compound of Interest

Compound Name: Sulfo-Cy3.5 maleimide

Cat. No.: B15135386

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For researchers, scientists, and drug development professionals navigating the landscape of fluorescent labeling, the selection of the optimal dye is paramount for experimental success. This guide provides a comprehensive cost-benefit analysis of **Sulfo-Cy3.5 maleimide**, a popular orange-red fluorescent dye, and its common alternatives. By objectively comparing performance metrics and providing detailed experimental data, this document aims to empower informed decision-making in your research endeavors.

Executive Summary

Sulfo-Cy3.5 maleimide is a water-soluble, thiol-reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules. Its key advantages include good water solubility, which simplifies conjugation protocols, and a spectral profile in the orange-red region, suitable for multiplexing with other fluorophores. However, a thorough analysis reveals a competitive landscape where alternative dyes may offer superior performance in terms of brightness (quantum yield) and photostability, albeit sometimes at a different price point. This guide will delve into a quantitative comparison of **Sulfo-Cy3.5 maleimide** with spectrally similar alternatives such as Sulfo-Cy3 maleimide, Cy3B maleimide, Alexa Fluor 594 maleimide, and DyLight 594 maleimide.

Performance Comparison

The selection of a fluorescent dye is often a trade-off between performance and cost. The following tables summarize the key performance indicators and approximate costs for **Sulfo-Cy3.5 maleimide** and its alternatives based on publicly available data. It is important to note

that performance can vary depending on the specific experimental conditions and the biomolecule being labeled.

Table 1: Spectroscopic and Physicochemical Properties

Feature	Sulfo-Cy3.5 Maleimide	Sulfo-Cy3 Maleimide	Cy3B Maleimide	Alexa Fluor 594 C5 Maleimide	DyLight 594 Maleimide
Excitation Max (nm)	~591[1]	~548[2]	~559[3]	~590[4][5]	~593
Emission Max (nm)	~604[1]	~563[2]	~571[3]	~617[4][5]	~618
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	Not specified	162,000[2]	121,000[3]	96,000[4][5]	80,000
Quantum Yield	Not specified	0.1[2]	0.68[3]	Not specified	Not specified
Solubility	Good water solubility[1]	Water soluble[2]	Water soluble (sulfonated) [6]	Water soluble[4][5]	Water soluble
Reactive Group	Maleimide	Maleimide	Maleimide	Maleimide	Maleimide
Reactivity	Thiol-reactive	Thiol-reactive	Thiol-reactive	Thiol-reactive	Thiol-reactive

Table 2: Cost-Benefit Analysis

Dye	Approximate Price (USD/mg)	Key Benefits	Key Considerations
Sulfo-Cy3.5 Maleimide	Varies by vendor	Good water solubility, spectral position between Cy3 and Cy5.	Limited publicly available data on quantum yield and photostability.
Sulfo-Cy3 Maleimide	~\$96 - \$115[2][7]	Cost-effective, water-soluble.	Lower quantum yield compared to some alternatives.[2]
Cy3B Maleimide	~\$250 - \$426[3][6][8]	Significantly higher quantum yield and photostability.[3][6]	Higher cost.
Alexa Fluor 594 C5 Maleimide	~\$222 (equivalent) - Varies by vendor[4][9][10][11]	Bright and photostable, well-established dye family.[4][5]	Higher cost compared to some cyanine dyes.
DyLight 594 Maleimide	~\$333 - \$594[12][13][14]	High performance, part of a well-known dye series.	Can be more expensive than other options.

Experimental Protocols

The following is a general protocol for the labeling of proteins with maleimide-functionalized dyes. This protocol should be optimized for each specific protein and dye combination.

Protein Thiol Labeling with Maleimide Dyes

Materials:

- Protein to be labeled (in a thiol-free buffer, e.g., PBS, pH 7.2-7.5)
- Maleimide-functionalized dye (e.g., **Sulfo-Cy3.5 maleimide**)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

- Reducing agent (e.g., TCEP, DTT) - optional, for reducing disulfide bonds
- Desalting column or dialysis cassette for purification

Protocol:

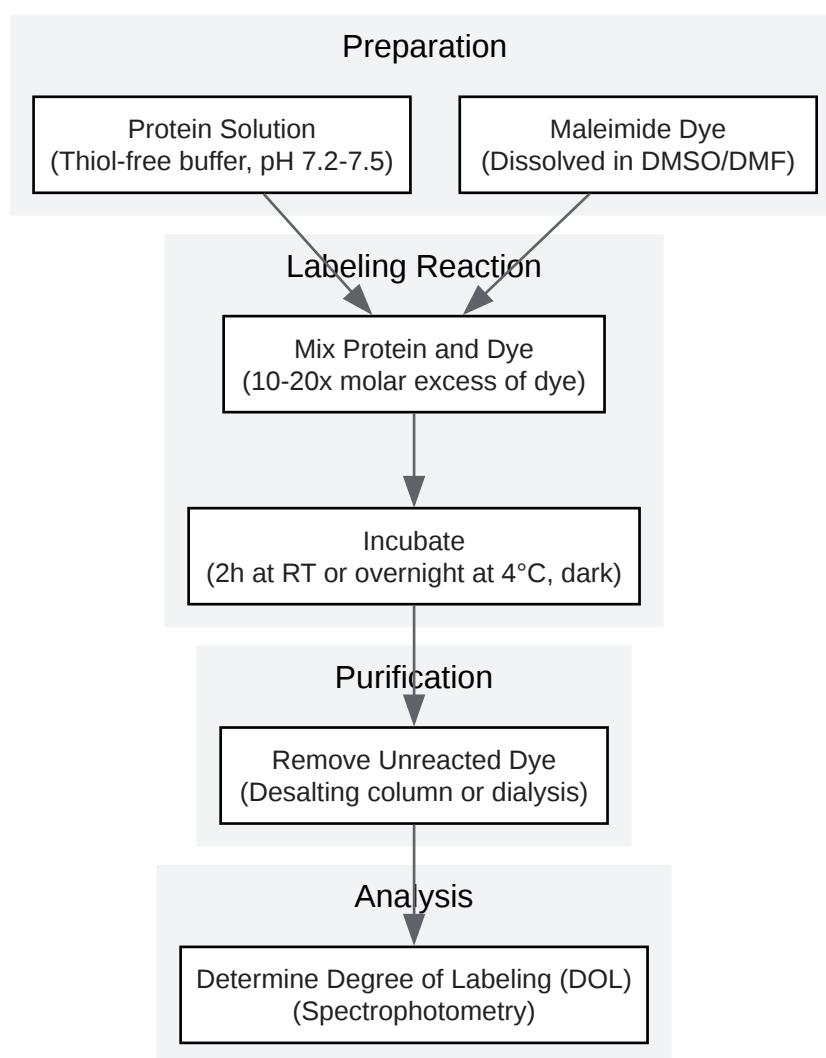
- Protein Preparation:
 - Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 20-fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide dye.
- Dye Preparation:
 - Allow the vial of maleimide dye to warm to room temperature.
 - Prepare a stock solution of the dye (typically 1-10 mg/mL) in anhydrous DMF or DMSO.
- Labeling Reaction:
 - Add a 10- to 20-fold molar excess of the dissolved maleimide dye to the protein solution.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
- Purification:
 - Remove the unreacted dye by passing the labeling reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

- Calculate the protein concentration and the dye concentration using their respective molar extinction coefficients. The DOL is the molar ratio of the dye to the protein.

Visualizing the Workflow and Chemistry

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

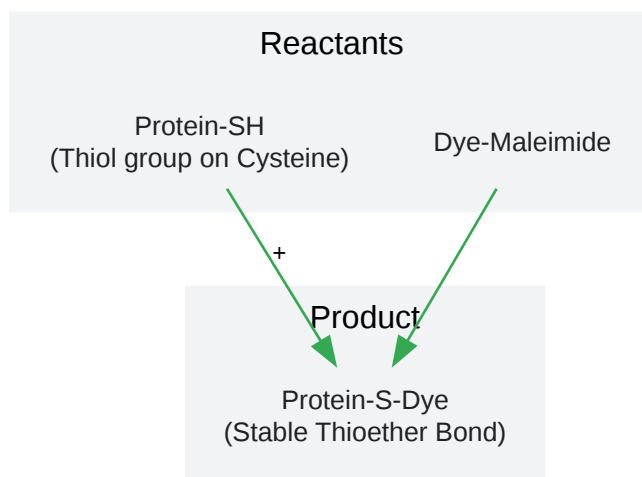
Experimental Workflow for Protein Labeling



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Caption: A streamlined workflow for labeling proteins with maleimide dyes.

Thiol-Maleimide Conjugation Chemistry



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Caption: The chemical reaction between a protein thiol and a maleimide dye.

Conclusion

The choice between **Sulfo-Cy3.5 maleimide** and its alternatives is a multifaceted decision that hinges on the specific requirements of the experiment. For applications where cost is a primary concern and moderate brightness is sufficient, Sulfo-Cy3 maleimide presents a viable option. When maximal brightness and photostability are critical for demanding applications such as single-molecule imaging, the higher investment in Cy3B maleimide or premium dyes like Alexa Fluor 594 may be justified. **Sulfo-Cy3.5 maleimide** occupies a middle ground, offering good water solubility and a useful spectral position. Researchers are encouraged to consider the data presented in this guide and, where possible, perform their own in-house evaluations to determine the most suitable fluorescent label for their specific research needs.

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